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Compound of Interest

Compound Name: 3-Anilino-1-propanol

Cat. No.: B1268279 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 3-Anilino-1-propanol (CAS No. 31121-11-6). The information presented herein,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, is essential for the structural elucidation, identification, and purity assessment of this

compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 3-Anilino-1-
propanol. This information has been compiled from various spectral databases and predictive

models.

¹H NMR (Proton NMR) Data
Disclaimer: The following ¹H NMR data is based on prediction and has not been experimentally

verified.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.10 - 7.25 Multiplet 2H Ar-H (meta)

6.60 - 6.75 Multiplet 3H Ar-H (ortho, para)

3.70 Triplet 2H -CH₂-OH

3.25 Triplet 2H Ar-NH-CH₂-

1.85 Quintet 2H -CH₂-CH₂-CH₂-

~2.5 (broad) Singlet 1H -OH

~4.0 (broad) Singlet 1H -NH-

¹³C NMR (Carbon NMR) Data
Disclaimer: The following ¹³C NMR data is based on prediction and has not been

experimentally verified.[1]

Chemical Shift (δ) ppm Assignment

148.5 Ar-C (C-N)

129.3 Ar-CH (meta)

117.5 Ar-CH (para)

113.0 Ar-CH (ortho)

61.0 -CH₂-OH

43.5 Ar-NH-CH₂-

31.0 -CH₂-CH₂-CH₂-

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3450 Strong, Broad O-H stretch (alcohol)

3300 - 3400 Medium N-H stretch (secondary amine)

3000 - 3100 Medium Aromatic C-H stretch

2850 - 2960 Medium Aliphatic C-H stretch

1590 - 1610 Strong C=C stretch (aromatic)

1500 - 1520 Strong C=C stretch (aromatic)

1250 - 1350 Medium C-N stretch

1000 - 1100 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

151 ~60 [M]⁺ (Molecular Ion)

120 ~100 [M - CH₂OH]⁺

106 ~40 [M - CH₂CH₂OH]⁺

93 ~80 [C₆H₅NH₂]⁺

77 ~50 [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 3-Anilino-1-propanol is dissolved in 0.5-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is

typically added as an internal standard (0 ppm).
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¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired on a spectrometer

operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a

90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans

(typically 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired with proton

decoupling. Due to the lower natural abundance of ¹³C, a greater number of scans (typically

1024 or more) and a longer relaxation delay (2-5 seconds) are often required.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 3-Anilino-1-propanol, a neat spectrum is

typically obtained. A single drop of the neat liquid is placed between two salt plates (e.g.,

NaCl or KBr) to form a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer. A background spectrum of the empty salt plates is first collected. The sample

is then placed in the beam path, and the sample spectrum is acquired over a typical range of

4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct

infusion or after separation by Gas Chromatography (GC).

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, generating the mass

spectrum.

Visualizations
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The following diagrams illustrate the workflow of spectroscopic analysis and the logical

relationships in interpreting the data.
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Caption: Workflow for Spectroscopic Analysis of 3-Anilino-1-propanol.

Spectroscopic Data

Derived Structural Information

Final Structure

¹H NMR
(Chemical Shift, Integration, Multiplicity)

Proton Environments
& Connectivity

¹³C NMR
(Chemical Shift)

Carbon Skeleton

IR
(Functional Groups)

Presence of -OH, -NH,
Aromatic Ring

Mass Spec
(Molecular Weight, Fragmentation)

Molecular Formula
& Fragments

3-Anilino-1-propanol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1268279?utm_src=pdf-body-img
https://www.benchchem.com/product/b1268279?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Logical Flow of Spectroscopic Data Interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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